1,7-Diaza-spiro[4.5]decane: A Privileged Scaffold in Drug Discovery
1,7-Diaza-spiro[4.5]decane: A Privileged Scaffold in Drug Discovery
[1]
Executive Summary
The 1,7-diaza-spiro[4.5]decane scaffold represents a distinct class of spirocyclic diamines widely utilized in medicinal chemistry to introduce conformational restriction. Unlike flexible linear diamines, this bicyclic system locks pharmacophores into specific spatial orientations, enhancing binding affinity and metabolic stability. This guide provides a technical deep-dive into its structure, synthesis, and application, with a specific focus on its role as the core framework for the NK1 receptor antagonist Rolapitant .
Chemical Structure and Physicochemical Properties[2][3][4][5][6]
Structural Identity and Numbering
The 1,7-diaza-spiro[4.5]decane system consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring at a single spiro-carbon. The numbering convention is critical for distinguishing this scaffold from its isomers (e.g., 2,8-diaza or 1,4-diaza variants).
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Pyrrolidine Ring (Ring A): Atoms 1–5. Nitrogen is typically at position 1.
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Piperidine Ring (Ring B): Atoms 5–10. Nitrogen is at position 7.[3]
In the most common medicinal derivative, 1,7-diazaspiro[4.5]decan-2-one , a carbonyl group is located at position 2, creating a lactam in the five-membered ring.
Physicochemical Profile
The properties of the scaffold are dominated by the two nitrogen atoms, which have distinct electronic environments in the 2-one derivative.
| Property | Value / Description | Significance |
| Molecular Formula | C₈H₁₄N₂O (for 2-one core) | Low MW (154.21 g/mol ) allows for significant decoration. |
| Basicity (N7) | pKa ≈ 9.0–9.5 | The piperidine nitrogen (N7) is a secondary amine, highly basic and protonated at physiological pH. |
| Basicity (N1) | pKa < 1 (Amide) | The lactam nitrogen (N1) is non-basic and serves as a hydrogen bond donor (if unsubstituted). |
| LogP | -0.5 (Core) | Highly polar core; lipophilic substituents are required to achieve CNS penetration (e.g., in Rolapitant). |
| Stereochemistry | Chiral at C5 (and C8 if sub.) | The spiro center creates chirality. Biological activity is often enantiospecific (e.g., (5S, 8S)). |
Synthetic Methodologies
The synthesis of the 1,7-diazaspiro[4.5]decane core, particularly the 2-one derivative, is non-trivial due to the need to form the quaternary spiro center. The most robust industrial route, utilized in the production of Rolapitant, involves the construction of the spiro-lactam ring onto a pre-functionalized piperidine.
Retrosynthetic Analysis
The most efficient disconnection cuts the five-membered ring, tracing back to a 4-substituted piperidine precursor.
Experimental Protocol: Synthesis of the Spiro-Lactam Core
Based on optimized routes for NK1 antagonists (e.g., US Patent 9,249,144).
Objective: Synthesis of protected 1,7-diazaspiro[4.5]decan-2-one.
Reagents:
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Starting Material: Methyl 4-formylpiperidine-1-carboxylate (or equivalent protected piperidine).
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Reagent A: Methyl 2-(dimethoxyphosphoryl)acetate (Horner-Wadsworth-Emmons reagent).
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Reagent B: Nitromethane (Michael donor).
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Catalyst: Base (e.g., TMG or KOtBu).
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Reductant: Raney Nickel or Pd/C + H₂.
Step-by-Step Workflow:
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Olefination: React the 4-formylpiperidine with Reagent A to form the
-unsaturated ester.-
Conditions: THF,
to RT, 2h.
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Michael Addition: Perform a Michael addition of nitromethane to the unsaturated ester.
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Significance: This installs the nitrogen source (nitro group) and the carbon framework for the 5-membered ring.
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Conditions: TMG (Tetramethylguanidine), MeCN, Reflux.
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Reductive Cyclization (The "Spiro" Step):
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Hydrogenate the nitro-ester intermediate. The nitro group is reduced to an amine, which spontaneously attacks the pendant ester to close the lactam ring.
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Protocol: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%). Pressurize with H₂ (50 psi). Stir at
for 12h.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Result: Formation of the spiro-lactam (1,7-diazaspiro[4.5]decan-2-one).[4][5]
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Data Table: Typical Yields for Core Synthesis
| Reaction Step | Typical Yield | Key Impurity | Purification Method |
| Olefination | 85-95% | Z-isomer (minor) | Silica Gel Chromatography |
| Michael Addition | 70-80% | Bis-addition product | Crystallization |
| Reductive Cyclization | 60-75% | Open-chain amino ester | Acid/Base Extraction |
Medicinal Chemistry Applications
The 1,7-diazaspiro[4.5]decane scaffold is a "privileged structure" for G-Protein Coupled Receptors (GPCRs), particularly those binding peptide ligands.
Case Study: Rolapitant (Varubi)
Rolapitant is the most commercially significant drug containing this scaffold. It is a potent, selective antagonist of the Neurokinin-1 (NK1) receptor, used to prevent chemotherapy-induced nausea and vomiting (CINV).
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Drug Name: Rolapitant (Varubi).
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Mechanism: Blocks Substance P from binding to NK1 receptors in the brainstem.
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Role of the Scaffold:
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The spiro-center rigidly orients the phenyl ring (at C8) and the ether side chain (at N1) into a specific "V-shape" conformation required for the deep hydrophobic pocket of the NK1 receptor.
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The lactam (2-one) acts as a hydrogen bond acceptor/donor interface.
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The piperidine nitrogen (N7) is often involved in ionic interactions (salt bridge) with Asp residues in the receptor transmembrane domain.
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Structure-Activity Relationship (SAR) Logic
Other Therapeutic Areas
Beyond NK1 antagonists, this scaffold is explored in:
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Cystinuria: 1,8-diazaspiro analogues (isomers) are used as crystallization inhibitors, but 1,7-derivatives are being investigated for similar transport inhibition properties.
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Opioid Receptors: Spiro-piperidines serve as mimetics for the turn conformation of enkephalins.
Safety and Handling
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Hazard Classification: The free base is an irritant. Intermediates (especially nitro-compounds) can be energetic.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at
for long-term stability. -
Solubility: Soluble in DMSO, Methanol, and DCM. Poorly soluble in water unless protonated (salt form).
References
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Rolapitant Approval & Chemistry
- Title: Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds.
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Source: U.S. Patent 9,249,144 (2016).
- URL
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Medicinal Chemistry of Spiro-Piperidines
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General Synthesis of Spiro-Lactams
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Cystinuria Research (Isomer Comparison)
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Title: 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor.
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Source: ACS Medicinal Chemistry Letters.
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URL:[Link]
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Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 960294-14-8: benzyl 1,7-diazaspiro[4.5]decane-7-carbox… [cymitquimica.com]
- 4. US9249144B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]
- 5. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
